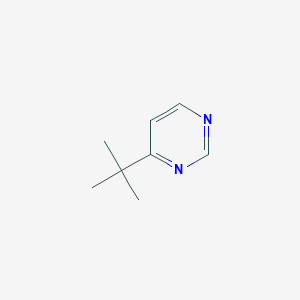

4-Tert-butylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butylpyrimidine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solar Energy Technologies

4-Tert-butylpyridine (TBP), closely related to 4-tert-butylpyrimidine, has been extensively studied for its role in enhancing the efficiency of solar cells, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

- Additive in Electrolytes : TBP is used as an additive in the electrolytes of DSSCs, where it helps to suppress charge recombination and improve the overall efficiency of the cells. Studies have shown that the introduction of TBP can enhance the power conversion efficiencies (PCEs) of perovskite solar cells significantly, from 6.71% to 10.62%, representing a 58% increase in performance .

- Hole Transport Layer Material : In PSCs, TBP serves as a hole transport layer (HTL) material. Its inclusion improves the uniformity of the HTL and prevents the accumulation of lithium salts, which can degrade performance. Research indicates that TBP functions effectively as a morphological controller for HTLs, enhancing charge extraction and stability .

- Quasi-Fermi Level Adjustment : TBP has also been shown to influence the quasi-Fermi levels of titanium dioxide (TiO2) films used in solar cells, allowing for better control over the electronic properties of the devices .

Pharmaceutical Applications

While less common than its applications in photovoltaics, this compound derivatives have potential therapeutic uses:

- Anti-inflammatory Activity : Compounds derived from tert-butylpyridine structures have been synthesized and tested for anti-inflammatory properties. These compounds showed promising results in reducing inflammation in animal models, indicating potential for further development as therapeutic agents .

- Cancer Research : Pyrimidine derivatives are being explored for their roles in cancer treatment. Certain compounds demonstrate inhibitory effects on key enzymes involved in cancer progression, suggesting that modifications involving tert-butyl groups may enhance their efficacy .

Data Tables

The following tables summarize key findings related to the applications of 4-tert-butylpyridine and its derivatives.

| Application Area | Description | Performance Metrics |

|---|---|---|

| Dye-Sensitized Solar Cells | Used as an electrolyte additive to reduce charge recombination | PCE increased from 6.71% to 10.62% |

| Perovskite Solar Cells | Functions as a hole transport layer material | Improved HTL uniformity; enhanced charge extraction |

| Pharmaceuticals | Anti-inflammatory compounds derived from pyridine structures | Inhibition rates between 39% to 54% |

| Cancer Treatment | Potential inhibitors for cancer-related enzymes | Efficacy under investigation |

Case Study 1: Enhancing Perovskite Solar Cell Efficiency

A study investigated the role of TBP in planar CH₃NH₃PbI₃ perovskite solar cells. The introduction of TBP not only improved crystallinity but also significantly enhanced PCE by optimizing the HTL morphology and reducing charge recombination losses .

Case Study 2: Anti-inflammatory Compound Development

Research focused on synthesizing new tert-butyl-substituted phenylcarbamate derivatives revealed their potential anti-inflammatory effects through rigorous testing protocols. The compounds were evaluated against standard anti-inflammatory drugs, showing comparable efficacy and paving the way for future therapeutic developments .

Analyse Des Réactions Chimiques

Base-Catalyzed Reactions

TTBP, a hindered pyrimidine derivative, is extensively used as a non-nucleophilic base in glycosylation reactions and vinyl triflate synthesis . By analogy:

-

4-tert-butylpyrimidine may act as a sterically hindered base in organic transformations, such as deprotonation or catalysis, though its efficacy would depend on substituent positioning.

-

In glycosylation, TTBP improves reaction efficiency by minimizing side reactions; similar applications for this compound could involve stabilizing intermediates via hydrogen-bonding or steric shielding .

Electrophilic Substitution

Pyrimidines typically undergo electrophilic substitution at positions activated by electron-donating groups. For This compound :

-

The tert-butyl group at position 4 directs electrophiles to positions 2, 5, or 6 due to its electron-donating inductive effect.

-

Halogenation : Likely occurs at positions ortho or para to the tert-butyl group (e.g., chlorination with POCl₃, as seen in 4-tert-butylpyridine derivatives ).

-

Nitration/Sulfonation : Requires strong acidic conditions; steric hindrance from the tert-butyl group may reduce reactivity compared to unsubstituted pyrimidine.

Coordination Chemistry

Pyrimidine derivatives often serve as ligands in coordination complexes. For example:

-

TTBP’s steric bulk stabilizes metal centers in catalytic systems .

-

This compound could coordinate transition metals (e.g., Ni, Mo, W) via its nitrogen atoms, forming complexes analogous to Mo₆S₈(4-tert-butylpyridine)₆ . Such complexes might exhibit redox activity or catalytic properties.

Redox Reactions

-

Oxidation : Pyrimidine N-oxides are common products. For 4-tert-butylpyridine, oxidation with peracetic acid yields N-oxide intermediates . A similar pathway for This compound would require peracid or ozone treatment.

-

Reduction : Hydrogenation could saturate the pyrimidine ring, though the tert-butyl group’s stability under such conditions needs verification.

Table 1: Potential Reactions of this compound

Degradation and Stability

Propriétés

Numéro CAS |

3438-47-9 |

|---|---|

Formule moléculaire |

C8H12N2 |

Poids moléculaire |

136.19 g/mol |

Nom IUPAC |

4-tert-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3 |

Clé InChI |

MFTBXLQLZDEFDK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NC=NC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.